Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate
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Overview
Description
Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate is a complex organic compound that features a trifluoromethyl group, a triazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate typically involves multiple steps, starting with the preparation of the triazine ring and subsequent functionalization with trifluoromethyl groups. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazine ring and benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(methylamino)benzoate: Lacks the trifluoromethyl and triazine groups, resulting in different chemical and biological properties.
4-(Methylamino)-6-(trifluoromethyl)-1,3,5-triazine: Contains the triazine and trifluoromethyl groups but lacks the benzoate ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 4-({4-(methylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)benzoate is unique due to its combination of a trifluoromethylated triazine ring and a benzoate ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H15F6N5O3 |
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Molecular Weight |
439.31 g/mol |
IUPAC Name |
ethyl 4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H15F6N5O3/c1-3-29-10(28)8-4-6-9(7-5-8)24-13-25-12(23-2)26-14(27-13)30-11(15(17,18)19)16(20,21)22/h4-7,11H,3H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
NWULPBVMKBPWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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